molecular formula C9H12O B13518457 Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one

Cat. No.: B13518457
M. Wt: 136.19 g/mol
InChI Key: YRQDTAYXJIRZBB-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one is a strained polycyclic compound featuring a spiro junction between a bicyclo[2.2.1]heptane (norbornane) framework and a cyclopropane ring. The ketone functional group at position 5 of the norbornane system distinguishes it structurally and chemically. Key properties include:

  • Molecular formula: C₉H₁₂O .
  • Collision Cross-Section (CCS): Predicted values for ionized forms (e.g., [M+H]⁺ CCS: 142.7 Ų) .
  • Synthetic relevance: Limited literature or patent data exist for this compound, though related spiro structures are utilized in pharmaceuticals (e.g., Atilotrelvirum) .

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-one

InChI

InChI=1S/C9H12O/c10-8-4-7-3-6(8)5-9(7)1-2-9/h6-7H,1-5H2

InChI Key

YRQDTAYXJIRZBB-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3CC2CC3=O

Origin of Product

United States

Preparation Methods

Cyclopropanation of Bicyclic Precursors

Method:
A common route involves the cyclopropanation of a bicyclic precursor containing a double bond, typically using diazo compounds or carbene transfer reagents.

Reaction Details:

Step Reagents Conditions Outcome
1 Aryldiazoacetates or carbene precursors Catalyzed by rhodium or copper catalysts Formation of cyclopropane rings on bicyclic systems
2 Base or acid work-up Mild conditions Stereoselective cyclopropanation yielding key intermediates

Research Reference:
The cyclopropanation of aryldiazoacetates under catalytic conditions is well-established and allows for stereocontrol, crucial for subsequent steps.

Cycloaddition Reactions

Method:
A pivotal step in synthesizing the spiro compound involves [2 + 2] photocycloaddition of cyclopropenes with electron-deficient alkenes, facilitated by visible light and photocatalysts.

Reaction Details:

Step Reagents Conditions Yield & Selectivity
1 Cyclopropene derivatives Blue LED irradiation, low temperature (~−40°C) High diastereoselectivity (>95:5 ratio)
2 Photocatalyst (e.g., Ir(III) complex) Inert atmosphere, controlled temperature Enantioretention when using enantioenriched cyclopropenes

Research Reference:
A study on the stereoselective synthesis of bicyclo[2.1.0]pentanes demonstrates the utility of [2 + 2] photocycloaddition in constructing strained ring systems with high stereocontrol, adaptable for spirocyclic compounds.

Telescoped Multi-step Reactions

Method:
To optimize synthetic efficiency, telescoping involves combining multiple reactions without isolation of intermediates, such as sequential cycloaddition steps.

Reaction Details:

Step Reagents Conditions Outcome
1 Cyclopropenation reagents Catalytic, performed at low temperature Formation of cyclopropene intermediates
2 Photocycloaddition Blue LED, solvent switch (e.g., from dichloromethane to acetonitrile) Formation of the fused ring system in 51% yield

Research Reference:
This approach was detailed in recent organic synthesis studies, emphasizing the importance of solvent compatibility and reaction timing to maximize yield and stereoselectivity.

Notes on Reaction Conditions and Reagents

  • Catalysts: Rhodium(II) acetate, copper(I) salts, or gold catalysts for cyclopropanation.
  • Photocatalysts: Iridium-based complexes for [2 + 2] photocycloaddition.
  • Solvents: Dichloromethane, acetonitrile, or benzene, depending on the reaction stage.
  • Temperature: Typically maintained at low temperatures (−40°C to room temperature) for stereocontrol.
  • Light Source: Blue LED irradiation is standard for photocycloaddition steps.

Summary Data Table

Method Reagents Key Conditions Yield Stereoselectivity Remarks
Cyclopropanation Aryldiazoacetates Rh(II) catalysis, room temp Variable Moderate to high Widely used for cyclopropane formation
[2 + 2] Photocycloaddition Cyclopropenes + alkenes Blue LED, −40°C Up to 51% >95:5 diastereomeric ratio High stereocontrol
Telescoped Reactions Cyclopropenation + photocycloaddition Sequential, solvent switch 51% Enantioretentive Efficient multi-step process

Chemical Reactions Analysis

Carbonyl Reactivity

The ketone group at the 5-position enables classical nucleophilic additions and reductions:

  • Reduction : Catalytic hydrogenation or hydride-based reagents (e.g., NaBH₄, LiAlH₄) likely reduce the ketone to a secondary alcohol. This is inferred from the compound’s structural similarity to other bicyclic ketones.

  • Nucleophilic Attack : Grignard reagents or organolithium compounds may add to the carbonyl carbon, forming tertiary alcohols. The steric environment of the bicyclic system could influence regioselectivity .

Cyclopropane Ring-Opening

The strained cyclopropane ring (part of the spiro system) is susceptible to ring-opening reactions:

  • Acid-Catalyzed Cleavage : Protic acids (e.g., H₂SO₄) may induce cleavage, forming diradical intermediates that stabilize into larger cyclic or acyclic products .

  • Transition Metal-Mediated Reactions : Palladium or nickel catalysts could facilitate [2+1] cycloaddition or hydrogenolysis, leveraging the ring’s high strain energy (~27 kcal/mol for similar systems) .

Photochemical and Thermal Rearrangements

The rigid spirocyclic structure may undergo rearrangements under specific conditions:

  • Thermal Isomerization : Heating could lead to bridgehead hydrogen shifts or skeletal rearrangements, as observed in strained bicyclic systems .

  • Photolysis : UV irradiation might induce cyclopropane ring cleavage or Norrish-type reactions involving the ketone.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Expected Outcome Mechanistic Basis
Ketone ReductionH₂/Pd-C, NaBH₄Secondary alcohol formationHydride addition to carbonyl
Cyclopropane HydrogenolysisH₂/Ni or PdRing-opening to form alkane derivativesStrain-driven catalytic cleavage
Acid-Induced CleavageH₂SO₄, H₃O⁺Diradical intermediates → stabilized productsStrain relief via bond rupture
Grignard AdditionRMgX (R = alkyl/aryl)Tertiary alcohol formationNucleophilic attack at carbonyl

Mechanistic Insights

  • Strain-Driven Reactivity : The fused bicyclo[2.2.1]heptane and cyclopropane rings introduce significant angular strain, lowering activation barriers for ring-opening reactions .

  • Steric Effects : The compact spiro architecture may hinder bulkier reagents from accessing the ketone, favoring smaller nucleophiles (e.g., H⁻ over organometallics).

  • Electronic Factors : The electron-withdrawing carbonyl group polarizes adjacent bonds, enhancing susceptibility to nucleophilic attack.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Spiro[bicyclo[2.2.1]heptane-2,1′-cyclopropane]-5-ene

  • Structure : Replaces the ketone with a double bond (C=C) at position 3.
  • Molecular formula : C₉H₁₂ .
  • Mass: Average mass 120.195, monoisotopic mass 120.0939 .
  • Reactivity : The alkene enhances susceptibility to cycloaddition or hydrogenation, unlike the ketone’s electrophilic carbonyl .

Dicyclopropanated 5-Vinyl-2-Norbornene (dcpVNB)

  • Structure: Norbornene with two cyclopropane groups and a vinyl substituent.
  • Energy profile: Higher internal strain due to cyclopropane rings, leading to genotoxicity via reactive oxygen species (ROS) generation .

Spiro-Fused Isoxazol-5-one (e.g., Compound in )

  • Structure : Cyclopropane spiro-fused with isoxazol-5-one.
  • Synthesis : Derived from benzylideneisoxazol-5-one via methylene transfer .
  • Reactivity : Heterocyclic oxygen and nitrogen atoms enable diverse reactivity (e.g., nucleophilic attacks), unlike the ketone’s simpler carbonyl chemistry .

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] (Parent Hydrocarbon)

  • Structure : Lacks the ketone group.
  • Molecular formula : C₉H₁₄ .
  • Ionization energy : 9.45 eV (gas phase), indicating stability under electron impact .

Comparative Data Table

Compound Name Molecular Formula Key Functional Group Mass (g/mol) Notable Properties/Applications Reference
Spiro[...]-5-one C₉H₁₂O Ketone 136.19 Predicted CCS: 142.7 Ų ([M+H]⁺)
Spiro[...]-5-ene C₉H₁₂ Alkene 120.20 Higher reactivity toward addition
dcpVNB C₁₀H₁₂ Cyclopropane, vinyl 132.20 Genotoxic via ROS
Spiro[...] (Parent Hydrocarbon) C₉H₁₄ None 122.21 Ionization energy: 9.45 eV
Atilotrelvirum (Pharmaceutical Derivative) C₂₄H₂₈F₃N₅O₄ Amide, trifluoroacetamide 547.51 Antiviral activity

Key Findings and Contrasts

  • Synthetic Complexity : Spiro[...]-5-one lacks extensive synthetic data, unlike its alkene analog () or pharmaceutical derivatives ().
  • Reactivity : The ketone’s carbonyl group offers nucleophilic attack sites, whereas cyclopropane-containing analogs (e.g., dcpVNB) exhibit strain-driven reactivity .
  • Applications: While dcpVNB is genotoxic, spiro compounds like Atilotrelvirum are pharmacologically active, highlighting structural nuances impacting biological effects .

Biological Activity

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to a class of spirocyclic compounds characterized by a bicyclic structure fused to a cyclopropane moiety. Its structure can be represented as follows:

Spiro bicyclo 2 2 1 heptane 2 1 cyclopropane 5 one\text{Spiro bicyclo 2 2 1 heptane 2 1 cyclopropane 5 one}

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Anticancer Activity : Compounds with similar spirocyclic frameworks have shown promise in inhibiting cancer cell proliferation and metastasis.
  • Neuropharmacological Effects : Research indicates potential interactions with neurotransmitter systems, suggesting applications in pain management and anxiety disorders.

Anticancer Activity

A notable study demonstrated that derivatives of spiro[bicyclo[2.2.1]heptane-2,3'-indolin]-2'-one exhibited significant inhibition of gastric cancer metastasis in vitro. The compound was found to interfere with the GITPIX protein-protein interaction, which is crucial for cancer cell migration and invasion .

Table 1: Summary of Anticancer Studies

CompoundActivityModelReference
14-5-18Inhibits gastric cancer metastasisIn vitro
Spiro derivativeReduces cell viabilityMTT assay

Neuropharmacological Effects

The nociceptin opioid receptor (NOP) system has been studied for its role in pain modulation and substance abuse treatment. Compounds similar to this compound have been investigated for their agonistic effects on NOP receptors, indicating potential for developing analgesics with fewer side effects than traditional opioids .

Table 2: Summary of Neuropharmacological Studies

CompoundReceptor TargetEffectReference
NOP AgonistNOP receptorPain relief without addiction potential
Spiro derivativeNOP interactionModulates neurotransmitter release

The mechanisms underlying the biological activities of this compound derivatives involve:

  • Protein Interaction Modulation : Inhibition of specific protein-protein interactions that are critical for cancer cell signaling pathways.
  • Receptor Agonism : Activation of NOP receptors leads to altered neurotransmitter release patterns, providing a therapeutic effect in pain management.

Case Studies

Several case studies illustrate the practical applications of this compound derivatives:

  • Gastric Cancer Metastasis : A study focused on the compound's ability to inhibit metastatic behavior in gastric cancer cells, demonstrating significant reductions in migration and invasion metrics.
    "The inhibitor 14-5-18 considerably retarded gastric cancer metastasis in vitro" .
  • Pain Management : Research into NOP receptor agonists has shown promising results in preclinical models for managing acute pain without the addictive properties associated with traditional opioids.

Q & A

What synthetic strategies are effective for constructing the spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] scaffold?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclopropanation reactions or photochemical rearrangements. For example, ketenes (e.g., 2-carbonylbicyclo[2.2.1]heptane) can react with diazomethane at low temperatures (195 K) to form cyclopropanone derivatives, yielding stereoisomers of the spiro compound . Key steps include:

  • Cyclopropanation: Use of diazo compounds or carbene precursors.
  • Solvent Optimization: Ether or dichloromethane at controlled temperatures to favor kinetic vs. thermodynamic products.
  • Stereochemical Control: Monitoring isomer ratios via GC or NMR during equilibration (e.g., activation energy Ea=15.316.3E_a = 15.3–16.3 kcal/mol) .

How can the stereochemical outcomes of spiro compound synthesis be analyzed?

Level: Basic
Methodological Answer:
Stereochemical analysis relies on:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to distinguish diastereomers. For example, double resonance experiments in NMR can resolve 2,5-disubstituted bicyclo[2.2.1]heptane derivatives .
  • X-ray Crystallography: Single-crystal diffraction (e.g., CCDC 981930) confirms bond angles and spatial arrangements .
  • Chromatography: TLC or GC to monitor isomerization kinetics (e.g., equilibrium ratios at 245 K) .

What computational methods predict the stability and reactivity of spiro[bicyclo[2.2.1]heptane derivatives?

Level: Advanced
Methodological Answer:
Density functional theory (DFT) and molecular dynamics simulations are used to:

  • Assess Stability: Calculate heat of formation (HOF) and bond dissociation energies. Bicyclo[2.2.1]heptane derivatives exhibit high rigidity, reducing sensitivity in high-energy materials .
  • Predict Detonation Properties: Detonation velocity (DD) and pressure (PP) are modeled using Kamlet-Jacobs equations, with nitro groups enhancing energy density .
  • Solvent Effects: Polarizable continuum models (PCM) evaluate solvent polarity impacts on reaction rates (e.g., slower stereomutation in acetone vs. dichloromethane) .

How do solvent polarity and nucleophilicity influence reaction pathways for spiro compound synthesis?

Level: Advanced
Methodological Answer:
Solvent choice critically affects reaction kinetics and equilibria:

  • Polar Solvents (e.g., acetone): Stabilize transition states via dipole interactions but may decelerate reactions due to ground-state stabilization (e.g., free energy of activation ΔG=17.7\Delta G^\ddagger = 17.7 kcal/mol in acetone vs. 16.1 in dichloromethane) .
  • Nucleophilic Solvents (e.g., ether): Compete with reactants, altering regioselectivity. For example, trifluoroacetylation of alcohols in NMR studies is suppressed in ether due to solvent nucleophilicity .
  • Nonpolar Solvents (e.g., hexane): Favor radical intermediates in photochemical cyclopropanation .

What analytical challenges arise in characterizing spiro compounds with cyclopropane rings?

Level: Advanced
Methodological Answer:
Key challenges include:

  • Ring Strain Effects: Cyclopropane’s 60° bond angles distort NMR chemical shifts (e.g., upfield 13C^{13}\text{C} signals at δ 65–70 ppm for cyclopropane carbons) .
  • Dynamic Stereomutation: Isomer interconversion complicates NMR assignments. Low-temperature NMR (e.g., 130 K) or rapid data acquisition is required .
  • Mass Spectrometry: Fragmentation patterns (e.g., m/z 514 [M]+^+) must be interpreted with care due to complex ring systems .

How can photochemical methods be applied to functionalize the bicyclo[2.2.1]heptane core?

Level: Advanced
Methodological Answer:
Photochemical approaches enable:

  • Intramolecular Cyclization: UV irradiation of alkenes triggers [2+2] cycloadditions, forming cyclopropane rings (e.g., spiro compounds from dimethyl dicarboxylate precursors) .
  • Oxidative Functionalization: Singlet oxygen or ozone generates ketones or epoxides (e.g., ozonolysis of methylcyclopropane derivatives yields spiro ketones) .
  • Mechanistic Probes: Time-resolved spectroscopy tracks transient intermediates (e.g., diradicals in photocyclization) .

What role does X-ray crystallography play in resolving structural ambiguities?

Level: Basic
Methodological Answer:
X-ray diffraction:

  • Confirms Connectivity: Resolves bond lengths (e.g., cyclopropane C–C bonds ~1.51 Å) and bridgehead geometries in bicyclo systems .
  • Identifies Polymorphs: Different crystal packing (e.g., monoclinic P21/cP2_1/c vs. triclinic) impacts material properties .
  • Validates Computational Models: Experimental data refine force fields in molecular dynamics simulations .

How are cytotoxicity assays designed to evaluate spiro compounds for biomedical applications?

Level: Advanced
Methodological Answer:
Standardized protocols include:

  • Cell Line Selection: Human cancer lines (e.g., HCT-15, MCF-7) cultured in RPMI-1640 with 10% FBS .
  • SRB Assay: Sulforhodamine B quantifies cell viability post-treatment (IC50_{50} values calculated via dose-response curves) .
  • Control Experiments: Compare with reference drugs (e.g., cisplatin) and assess selectivity using non-cancerous cell lines.

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